N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide

Vue d'ensemble

Description

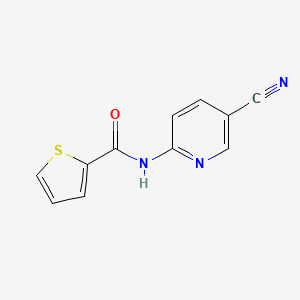

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C11H7N3OS and a molecular weight of 229.26 g/mol It is characterized by the presence of a thiophene ring and a pyridine ring, both of which are important heterocyclic structures in organic chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-cyanopyridine-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine or an aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines or aldehydes.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of derivatives that may exhibit enhanced biological activities or novel properties.

Biology

The compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it has been reported to significantly reduce cell viability in breast cancer cell lines, with IC50 values in the low micromolar range. It also modulates critical signaling pathways such as PI3K/Akt and MAPK, which are involved in cancer progression.

- Antimicrobial Properties : Preliminary investigations indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. This suggests potential applications in treating bacterial infections.

Medicine

Research is ongoing to explore the use of this compound as a pharmaceutical intermediate. Its ability to interact with specific molecular targets allows it to inhibit certain enzymes, potentially affecting metabolic pathways relevant to various diseases.

Industry

In materials science, this compound is being investigated for its role in developing organic semiconductors and other advanced materials. Its electronic properties may be harnessed in applications such as organic light-emitting diodes (OLEDs) and solar cells.

Anticancer Studies

A notable study demonstrated the efficacy of this compound against colorectal cancer cells, where it inhibited tumor growth in vivo using mouse models. The compound's ability to induce apoptosis was linked to increased apoptotic markers observed during treatment.

Antimicrobial Investigations

In another study focusing on its antimicrobial properties, this compound was tested against a panel of bacterial strains. The results indicated that it exhibited higher activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a selective mechanism of action that warrants further exploration .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Facilitates synthesis of complex compounds |

| Biology | Anticancer research | Induces apoptosis; modulates signaling pathways |

| Antimicrobial activity | Moderate activity against Staphylococcus aureus and E. coli | |

| Medicine | Pharmaceutical intermediate | Inhibits enzyme activity; affects metabolic pathways |

| Industry | Organic semiconductors | Potential use in OLEDs and solar cells |

Mécanisme D'action

The mechanism of action of N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-cyanopyridin-2-yl)benzamide

- N-(5-cyanopyridin-2-yl)furan-2-carboxamide

- N-(5-cyanopyridin-2-yl)pyrrole-2-carboxamide

Uniqueness

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for the synthesis of various heterocyclic compounds. Additionally, the compound’s potential biological activities and applications in material science further highlight its uniqueness .

Activité Biologique

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with 5-cyanopyridine under specific conditions to yield the target compound. Various synthetic routes have been explored, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. A notable study reported that certain thiophene derivatives induced cell cycle arrest in the G2/M phase and exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Tubulin inhibition |

| 2e | Hep3B | 12.58 | Tubulin inhibition |

The mechanism of action for these compounds often involves interaction with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that thiophene derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For example, compounds with similar structures have shown effective binding interactions with bacterial proteins, leading to reduced viability of Escherichia coli .

Table 2: Antimicrobial Efficacy of Thiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4c | E. coli | 32 µg/mL |

| 4d | E. coli | 16 µg/mL |

The binding studies revealed hydrogen bonding and hydrophobic interactions that contribute to their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features, particularly the thiophene ring and the cyanopyridine moiety. The electron-rich nature of thiophenes enhances their interaction with biological targets, while modifications on the pyridine ring can significantly alter their pharmacological profiles .

Table 3: SAR Insights on Thiophene Derivatives

| Modification | Effect on Activity |

|---|---|

| Substitution at C4 | Increased anticancer activity |

| Halogenation | Enhanced antimicrobial properties |

Case Studies

- Case Study on Anticancer Activity : A series of thiophene carboxamide derivatives were synthesized and tested against Hep3B cells. The most active compounds displayed significant cytotoxicity, leading researchers to explore modifications that could enhance efficacy further .

- Case Study on Antimicrobial Activity : Research focused on docking studies revealed how specific substitutions on the thiophene ring improved binding affinity for bacterial enzymes, paving the way for novel antibiotic development .

Propriétés

IUPAC Name |

N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS/c12-6-8-3-4-10(13-7-8)14-11(15)9-2-1-5-16-9/h1-5,7H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVAOIBFBFURCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.